6-Fluorobenzo[D]thiazole falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological properties. It is classified as a heterocyclic aromatic compound and is often utilized in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 6-fluorobenzo[D]thiazole can be accomplished through several methods, with variations depending on the desired derivatives. Common synthetic routes include:
The molecular structure of 6-fluorobenzo[D]thiazole consists of:
6-Fluorobenzo[D]thiazole participates in various chemical reactions, including:
The mechanism of action for compounds derived from 6-fluorobenzo[D]thiazole often involves:
The physical and chemical properties of 6-fluorobenzo[D]thiazole include:
6-Fluorobenzo[D]thiazole has several scientific applications:
6-Fluorobenzo[d]thiazole is a fluorinated heterocyclic compound featuring a benzene ring fused to a thiazole moiety, with a fluorine atom at the 6-position. Its molecular formula is C₇H₄FNS, and it has a molecular weight of 153.18 g/mol [7]. The compound’s core structure integrates aromatic character from the benzene ring with the electron-rich thiazole heterocycle, which contains both nitrogen and sulfur atoms. The fluorine substitution significantly alters the electronic distribution, as fluorine’s high electronegativity (3.98 on the Pauling scale) induces strong σ-inductive effects [2]. This polarizes the aromatic system, enhancing dipole moments and influencing intermolecular interactions.
Table 1: Fundamental Chemical Properties of 6-Fluorobenzo[d]thiazole
Property | Value | Reference |
---|---|---|
CAS Registry Number | 118220-71-6 | [7] |
Molecular Formula | C₇H₄FNS | [4] |
Molecular Weight | 153.18 g/mol | [7] |
SMILES Notation | FC₁=CC=C₂N=CSC₂=C₁ | [7] |
Boiling Point | 232.2 ± 13.0 °C (at 760 mmHg) | [4] |
Storage Conditions | Sealed in dry environment, 2-8°C | [7] |
The fluorine atom’s position ortho to the thiazole sulfur creates a distinct electrostatic profile. Computational analyses reveal fluorine withdraws electron density from the adjacent carbon atoms, rendering the benzene ring π-deficient. This augments the thiazole’s capacity for π-stacking with biological targets like enzyme active sites [2] [5]. Furthermore, the C–F bond’s low polarizability contributes to enhanced metabolic stability and membrane permeability—critical traits for bioactive molecules [9]. Derivatives such as 6-Fluorobenzo[d]thiazole-2-carbaldehyde (CAS: 933749-06-5, C₈H₄FNOS) expand this scaffold’s utility as synthetic intermediates for pharmacologically active carbamates and hydrazines [3] [8].
The exploration of benzo[d]thiazoles accelerated in the late 20th century, driven by their prevalence in natural products and pharmaceuticals. Early syntheses focused on unsubstituted benzothiazoles, but the strategic introduction of fluorine became feasible with advances in fluorination reagents (e.g., Deoxofluor, DAST) and transition metal-mediated methods [9]. The specific synthesis of 6-fluorobenzo[d]thiazole emerged as part of broader efforts to optimize heterocyclic bioactivity through halogenation.
Key milestones include:
Table 2: Historical Synthesis and Application Milestones
Year | Development | Significance | |
---|---|---|---|
2004 | US Patent 6706718 (Benzothiazole antitumor agents) | Early therapeutic application | [5] |
2013 | Synthesis of cholinesterase inhibitors | Demonstrated IC₅₀ values of <10 μM for AChE | [1] |
2015 | CN105078977 (Nitroethyl thiazole anticancer agents) | Expanded oncology applications | [5] |
Fluorination profoundly modulates the bioactivity of heterocyclic compounds via three primary mechanisms:
Lipophilicity and Bioavailability: Fluorine’s hydrophobic character (π-hydrophobicity = 0.28) enhances compound lipophilicity. For 6-fluorobenzo[d]thiazole, experimental log P values range from 1.77–2.05, facilitating blood-brain barrier penetration—critical for CNS-targeting drugs like cholinesterase inhibitors [8] [10]. Fluorine also reduces basicity of adjacent nitrogen atoms, improving solubility at physiological pH [9].
Metabolic Stability: The C–F bond’s strength (485 kJ/mol) impedes oxidative metabolism by cytochrome P450 enzymes. In hepatic cell lines (HepG2), fluorinated benzothiazoles exhibit lower cytotoxicity (IC₅₀ > 100 μM) than non-fluorinated analogs, suggesting reduced reactive metabolite formation [1] [10].
Binding Interactions: Fluorine participates in multipolar interactions with protein targets. Molecular docking of 6-fluorobenzo[d]thiazole carbamates in acetylcholinesterase (AChE) shows the fluorine atom forms:
Table 3: Impact of Fluorination on Drug-Like Properties
Property | Non-Fluorinated Benzothiazole | 6-Fluorobenzo[d]thiazole | Effect | |
---|---|---|---|---|
log P | 1.20–1.62 | 1.77–2.05 | ↑ Lipophilicity | [8] |
AChE Inhibition | IC₅₀: 15–50 μM | IC₅₀: 0.8–10 μM | ↑ Potency | [10] |
HepG2 Cytotoxicity | IC₅₀: 20–50 μM | IC₅₀: >100 μM | ↑ Safety profile | [1] |
The rise of late-stage fluorination techniques—such as deoxyfluorination with XtalFluor-E or photoredox catalysis—now allows direct fluorination of complex benzothiazoles under mild conditions, accelerating drug optimization [6] [9]. This strategic fluorine incorporation exemplifies "fluorine magic" in rational drug design, balancing potency, stability, and permeability.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7